3-(4-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(4-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethoxyphenyl group, contributing to its distinct chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the benzodiazepine core.
Addition of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically added through a Friedel-Crafts alkylation reaction, using a dimethoxybenzene derivative and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is used as a precursor for the synthesis of various benzodiazepine derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential therapeutic applications.
Biology
In biological research, this compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific receptors makes it a valuable tool for studying receptor-ligand interactions and signal transduction pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its pharmacological properties, such as anxiolytic and sedative effects, are of significant interest.
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in its anxiolytic and sedative effects. Additionally, the compound may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative effects.
Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Uniqueness
3-(4-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of both chlorophenyl and dimethoxyphenyl groups contributes to its unique receptor binding profile and therapeutic potential.
Properties
Molecular Formula |
C27H25ClN2O3 |
---|---|
Molecular Weight |
460.9g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H25ClN2O3/c1-32-24-12-9-17(15-25(24)33-2)27-26-22(29-20-5-3-4-6-21(20)30-27)13-18(14-23(26)31)16-7-10-19(28)11-8-16/h3-12,15,18,27,29-30H,13-14H2,1-2H3 |
InChI Key |
HIHNQKOFUMHHPW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2)OC |
Origin of Product |
United States |
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